Me-Tet-PEG4-NH2

Bioorthogonal Chemistry Click Chemistry Kinetics

Non-cleavable PEG4 linker enabling bioorthogonal click chemistry without copper catalysis. Critical for PROTAC ternary complex formation and ADC solubility. - Reaction kinetics: 2000 M⁻¹s⁻¹ iEDDA with TCO; 1000x faster than SPAAC - Structural precision: 4 PEG units-deviating to PEG2 or PEG6 disrupts degradation efficiency - Applications: SAR libraries, pretargeted imaging probes, peptide/oligonucleotide functionalization - Supply: Standard R&D quantities with immediate dispatch

Molecular Formula C21H32N6O5
Molecular Weight 448.5 g/mol
Cat. No. B12378025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-Tet-PEG4-NH2
Molecular FormulaC21H32N6O5
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN
InChIInChI=1S/C21H32N6O5/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22/h2-5H,6-16,22H2,1H3,(H,23,28)
InChIKeySXYPWIZPCBYJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Me-Tet-PEG4-NH2: Methyltetrazine-PEG4-Amine


Me-Tet-PEG4-NH2 is a heterobifunctional linker containing a methyltetrazine group, a tetraethylene glycol (PEG4) spacer, and a primary amine terminus. The methyltetrazine moiety enables rapid bioorthogonal conjugation via inverse electron demand Diels–Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO)-modified partners , while the PEG4 spacer confers aqueous solubility and reduces steric hindrance . The compound is supplied as the hydrochloride salt (CAS 2055646-21-2) for enhanced handling and stability.

Linker type Heterobifunctional, non-cleavable PEG4 spacer
Bioorthogonal handle Methyltetrazine for rapid iEDDA with TCO
Reactive terminus Primary amine (-NH₂) for flexible coupling
Primary research fit PROTAC and ADC modular assembly, imaging probes

Me-Tet-PEG4-NH2 Substitution Risks


Generic substitution of Me-Tet-PEG4-NH2 with alternative tetrazine-PEG-amine linkers risks compromising reaction kinetics, conjugate stability, or aqueous solubility due to differences in tetrazine substitution (methyl vs. hydrogen) and PEG spacer length. Methyl substitution on the tetrazine ring significantly alters the balance between cycloaddition rate and hydrolytic stability relative to hydrogen-substituted analogs , while the PEG4 spacer length directly impacts conjugate solubility and intermolecular aggregation behavior . These parameters are not interchangeable across the linker family and must be matched to the specific constraints of the bioconjugation or drug delivery application.

PEG length mismatch: PEG2 may sterically hinder ternary complex formation; PEG6 may increase conformational entropy, reducing degradation efficiency.

Click handle substitution: DBCO (SPAAC) or azide/alkyne (CuAAC) introduce kinetics up to ~1000-fold slower or cytotoxic copper; iEDDA kinetics may not transfer.

Terminus mismatch: Pre-activated NHS esters have limited shelf-life and hydrolytic sensitivity; amine offers orthogonal strategies and storage stability that may not be matched.

Me-Tet-PEG4-NH2: Differentiation Evidence


iEDDA vs. SPAAC: Reaction Rate Constants

The methyltetrazine moiety of Me-Tet-PEG4-NH2 participates in catalyst-free inverse electron demand Diels–Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) partners. A study employing TCO–tetrazine Click PEGylation reported a second-order rate constant k ≈ 2000 M⁻¹ s⁻¹ under aqueous conditions, enabling rapid conjugation even at low biomolecule concentrations [1]. In contrast, the hydrogen-substituted tetrazine analog (e.g., Tetrazine-PEG5-NHS ester) exhibits at least 10-fold faster kinetics (k > 20,000 M⁻¹ s⁻¹) , placing Me-Tet-PEG4-NH2 in a moderately fast kinetic tier that prioritizes stability over maximum reaction speed.

iEDDA Kinetics
Class-level inference
2000 M⁻¹s⁻¹
vs SPAAC (DBCO-azide) 0.1–10 M⁻¹s⁻¹, 200–20,000× faster in reported class comparisons
Supports rapid, near-stoichiometric bioconjugation at low µM concentrations
9:1 MeOH/H₂O; class-level kinetic comparison
Bioorthogonal Chemistry Click Chemistry Kinetics

PEG4 Spacer in Ternary Complex Formation

The methyl group on the tetrazine ring of Me-Tet-PEG4-NH2 significantly improves its stability in aqueous solution compared to hydrogen-substituted tetrazines. Vendor technical documentation explicitly states that 'the stability of Methyltetrazine-PEG4-Amine is substantially improved compared to hydrogen substituted tetrazines' . Additionally, the methyltetrazine variant has shown enhanced relative stability in biological environments . This enhanced stability is attributed to the electron-donating effect of the methyl group, which reduces the electrophilicity of the tetrazine ring and slows its hydrolysis in biological buffers.

PEG4 Spacer
Context-dependent
Target
PEG4 (~16–18 atoms)
Comparator
PEG2 (~10–12 atoms) / PEG6 (~22–24 atoms)
Positions within reported optimal linker length for ternary complex formation
Optimal length target-specific; ER-α optimal at ~16 atoms
Stability Bioconjugation Linker Chemistry

Amine vs. Activated Ester Termini

The tetraethylene glycol (PEG4) spacer in Me-Tet-PEG4-NH2 confers enhanced aqueous solubility and reduces intermolecular aggregation compared to linkers with shorter PEG chains or no PEG spacer. The hydrophilic PEG4 chain increases water solubility and provides a flexible tether that minimizes steric hindrance during the iEDDA ligation step . In contrast, methyltetrazine compounds lacking a PEG spacer exhibit significantly lower aqueous solubility and are prone to aggregation, which can compromise bioconjugation efficiency in physiological buffers .

Amine Terminus
Supporting evidence
Target
Primary amine (-NH₂): stable, versatile coupling
Comparator
NHS ester: pre-activated, limited shelf-life, hydrolysis-prone
Broader synthetic flexibility and improved storage stability
Allows orthogonal routes (e.g., reductive amination) not available to NHS analogs
PEGylation Solubility Linker Design

PEG4 vs. Alkyl Linkers: Aqueous Solubility

The terminal primary amine group of Me-Tet-PEG4-NH2 serves as a versatile reactive handle for conjugation to carboxylic acids (via carbodiimide coupling), NHS esters, or aldehyde groups (via reductive amination). This contrasts with alternative tetrazine-PEG linkers bearing maleimide (thiol-reactive) or alkyne (azide-reactive) termini, which are restricted to specific functional group pairings. The amine handle provides greater flexibility in designing multistep bioconjugation workflows, as it can be used to modify proteins, antibodies, or surfaces prior to the bioorthogonal tetrazine–TCO click step .

PEG4 Solubility
Class-level inference
Target
PEG4: polar, hydrogen-bonding, aqueous-soluble
Comparator
Alkyl linkers: hydrophobic, promote aggregation
Enhances conjugate solubility, reducing aggregation artefacts in assays
Specific LogP not reported; class-level PEG property inference
Bioconjugation Amine Chemistry Linker Functionalization

PEG4 Linker Length Optimized for PROTAC Linker Spacing and ADC Payload Attachment

Me-Tet-PEG4-NH2 is specifically designated as a PROTAC (PROteolysis TArgeting Chimera) linker and antibody-drug conjugate (ADC) linker component, with the PEG4 spacer providing an optimal distance between the tetrazine conjugation site and the amine-attached payload . In PROTAC design, linker length and composition critically influence ternary complex formation and degradation efficiency; PEG4 represents a compact, hydrophilic spacer that balances proximity with conformational freedom. Longer PEG chains (e.g., PEG8, PEG12) may introduce excessive flexibility that reduces PROTAC activity, while shorter linkers may create steric clashes .

PROTAC ADC Linker Optimization

Me-Tet-PEG4-NH2: Application Scenarios


PROTAC Library Assembly via iEDDA Click Chemistry

Me-Tet-PEG4-NH2 is employed as a modular linker in PROTAC constructs, where the PEG4 spacer provides an optimal distance between the E3 ligase ligand and the target protein ligand. The amine terminus allows conjugation to carboxylic acid-containing warheads, while the methyltetrazine group enables subsequent bioorthogonal click attachment of a TCO-modified payload. The balance of stability and kinetics offered by the methyltetrazine moiety ensures that the linker remains intact during synthesis and cellular incubation .

Non-Cleavable ADC Assembly

In ADC development, Me-Tet-PEG4-NH2 serves as a heterobifunctional linker to attach cytotoxic payloads to antibodies. The primary amine is first used to functionalize the antibody (e.g., via NHS ester or reductive amination), followed by tetrazine–TCO click conjugation of the drug payload. The PEG4 spacer enhances aqueous solubility and reduces antibody aggregation during the conjugation process , while the methyltetrazine's moderate kinetics allow for controlled, site-specific labeling without excessive side reactions .

Bioorthogonal Pretargeting & Imaging Probe Synthesis

The catalyst-free iEDDA reaction enabled by the methyltetrazine group of Me-Tet-PEG4-NH2 permits rapid fluorescent labeling of TCO-tagged biomolecules on live cell surfaces without copper cytotoxicity. The PEG4 spacer improves probe solubility and minimizes non-specific binding, resulting in lower background fluorescence. The enhanced stability of methyltetrazine relative to hydrogen-substituted tetrazines reduces signal loss due to premature hydrolysis during extended imaging sessions .

PEGylated Peptide & Oligonucleotide Synthesis

Me-Tet-PEG4-NH2 is used to prepare site-specific protein-PEG conjugates for therapeutic applications. The amine handle enables covalent attachment to protein lysine residues or engineered cysteine residues (via maleimide-PEG-amine intermediates), while the tetrazine group allows subsequent click conjugation of PEG chains bearing TCO groups. The PEG4 spacer in the linker itself contributes modestly to overall conjugate hydrodynamic radius while maintaining solubility during multi-step conjugation workflows .

Application
Selection Property
Validation Focus
PROTAC library assembly
Rapid iEDDA kinetics & amine coupling versatility
Ternary complex SAR screening and degradation efficiency
Non-cleavable ADC assembly
Non-cleavable PEG4 spacer & aqueous solubility
Payload release by lysosomal degradation; conjugate aggregation control
Bioorthogonal imaging probe synthesis
Methyltetrazine handle & amine functionality
Pretargeting contrast and selectivity; probe stability
PEGylated peptide/oligonucleotide modification
PEGylation for solubility & distal tetrazine site
Conjugate solubility, stability, and orthogonal functionalization

Technical Documentation Hub

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42 linked technical documents
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